molecular formula C10H17NO2 B11778190 Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate CAS No. 1956322-42-1

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B11778190
CAS No.: 1956322-42-1
M. Wt: 183.25 g/mol
InChI Key: BGYDXOZNTBMLHW-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate ( 1956322-42-1) is a constrained proline analogue featuring a bridged azabicyclic scaffold . This structure makes it a valuable building block in medicinal chemistry and peptidomimetics research, as it is used to rigidify peptide structures and explore novel conformational spaces for drug discovery . The 7-azabicyclo[2.2.1]heptane core is a key pharmacophore in the development of various therapeutic agents; for instance, derivatives of this bicyclic system have been investigated as analgesics and anti-inflammatory agents . The ethyl ester functional group provides a handle for further synthetic modifications, allowing researchers to create a diverse array of amides, acids, and other derivatives . With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol , this compound is offered for research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1956322-42-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-13-9(12)10-6-4-8(5-7-10)11(10)2/h8H,3-7H2,1-2H3

InChI Key

BGYDXOZNTBMLHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(N1C)CC2

Origin of Product

United States

Preparation Methods

Starting Material: trans-4-Aminocyclohexanol

A widely reported approach begins with trans-4-aminocyclohexanol, which undergoes sequential protection, cyclization, and functionalization.

  • Amino Protection :

    • Reaction with trifluoroacetic anhydride in acetonitrile selectively protects the amine group without affecting the hydroxyl group, yielding N-trifluoroacetyl-trans-4-aminocyclohexanol in near-quantitative yields.

    • Alternative acylating agents (e.g., acetyl chloride) are less efficient due to competing hydroxyl acylation.

  • Hydroxyl Activation :

    • Sulfonation with methanesulfonyl chloride in pyridine converts the hydroxyl group into a mesylate, facilitating subsequent nucleophilic displacement.

  • Cyclization :

    • Treatment with a weak base (e.g., K₂CO₃) in aqueous ethanol induces intramolecular nucleophilic attack, forming the 7-azabicyclo[2.2.1]heptane core. Yields range from 70–90% depending on the base and solvent.

  • Esterification and N-Methylation :

    • The carboxylic acid intermediate is esterified with ethanol under acidic conditions (H₂SO₄, reflux).

    • N-Methylation employs methyl iodide in the presence of NaH or Ag₂O, achieving >85% yield.

Table 1 : Optimization of Cyclohexanol-Based Synthesis

StepReagents/ConditionsYield (%)Reference
Amino ProtectionTFAA, CH₃CN, rt100
MesylationMsCl, Pyridine, 0–30°C95
CyclizationK₂CO₃, EtOH/H₂O, 80°C90
EsterificationEtOH, H₂SO₄, reflux88
N-MethylationCH₃I, NaH, THF, 0°C86

Pyrrole-Acetylene Reactivity

The Diels-Alder reaction between N-substituted pyrroles and acetylenic dienophiles provides direct access to the bicyclic framework.

  • Dienophile Selection :

    • Dimethyl acetylenedicarboxylate (DMAD) reacts with N-methylpyrrole at 120°C, forming the bicyclic adduct in 18–36% yield.

    • Platinum oxide catalysts improve regioselectivity but require high loadings (5–10 mol%).

  • Post-Functionalization :

    • Hydrolysis of the ester groups followed by selective re-esterification introduces the ethyl carboxylate moiety.

Table 2 : Diels-Alder Reaction Parameters

DienophileCatalystTemperature (°C)Yield (%)Reference
DMADNone12018
DMADPtO₂10036
Methyl propiolateBF₃·Et₂O8022

Bridgehead Functionalization

Advanced methods utilize Curtius rearrangements or radical intermediates to install the carboxylate group.

  • Curtius Rearrangement :

    • Step 1 : Conversion of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA).

    • Step 2 : Thermolysis in toluene generates an isocyanate intermediate, which is trapped with ethanol to form the ethyl ester.

  • Radical Alkylation :

    • Bridgehead hydrogen abstraction via AIBN-initiated radicals followed by trapping with ethyl acrylate yields the carboxylate derivative.

Table 3 : Radical vs. Curtius Routes

MethodKey ReagentYield (%)Reference
Curtius RearrangementDPPA, EtOH75
Radical AlkylationAIBN, Ethyl acrylate62

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Platinum Oxide Recovery : Filtration and calcination allow PtO₂ reuse, reducing costs in Diels-Alder routes.

  • Aqueous Workup : Cyclization steps using water-ethanol mixtures minimize organic waste.

Yield Optimization

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min, improving throughput.

  • Continuous Flow Systems : Enhance safety and consistency in exothermic steps (e.g., mesylation) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate (hereafter referred to as Compound A ) with structurally related derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues and Substituent Variations

Key Observations:

The ethyl carboxylate at the 1-position (vs. methyl in other esters) may improve lipophilicity, affecting bioavailability .

Synthetic Yields: High-yield syntheses (e.g., 92% for nitro-oxo-phenyl derivative ) contrast with lower yields for morpholinoethyl analogues (11% ), highlighting the challenges of introducing bulky substituents.

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Molecular Weight (g/mol) Melting Point (°C) [α]D²⁰ (c = 0.5, CHCl₃) Key Spectral Features
Compound A (hydrochloride) 205.68 N/A N/A ¹H/¹³C NMR: δ 4.29 (dd, J=4.9 Hz), 3.87 (s, OCH₃)
Methyl (1S,2S,4R)-N-benzoyl-2-formyl derivative 297.31 Oil +146.8 IR: 1741 cm⁻¹ (ester C=O), 1651 cm⁻¹ (amide C=O)
2-Bromoethyl-4,7,7-trimethyl-3-oxo derivative 327.23 127.3 N/A ¹H NMR: δ 4.73 (dd, J=2.4, 7.0 Hz)
Ethyl 3-nitro-6-oxo-2-phenyl derivative 303.31 Oil +56.9 HPLC: 98% ee, Chiralcel OD-H
Key Observations:
  • Thermal Stability : Crystalline derivatives (e.g., 2-bromoethyl, mp 127.3°C ) exhibit higher stability than oily analogues, suggesting Compound A may require salt formation (e.g., hydrochloride ) for crystallization.

Biological Activity

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound known for its unique azabicyclo structure, which imparts distinctive chemical properties and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

PropertyValue
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS Number 518046-34-9
IUPAC Name This compound
Boiling Point Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or bind to receptors, leading to various biochemical effects.

Research indicates that the compound could influence neurotransmitter systems, making it a candidate for further investigation in the context of neurological disorders.

Pharmacological Potential

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antimicrobial Activity : Research indicates that derivatives of azabicyclo compounds can possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
  • Analgesic Properties : There are indications that this compound could have analgesic effects, which warrants further investigation into its potential as a pain management agent.

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various azabicyclo compounds, including this compound. The results indicated that this compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a potential mechanism for its neuroprotective effects .

Case Study 2: Antimicrobial Activity

In another study focused on the antimicrobial properties of azabicyclo derivatives, this compound was tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the common synthetic strategies for Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate?

The synthesis typically involves multi-step pathways, including cycloaddition reactions and functional group modifications. For example:

  • Diels-Alder reactions are used to construct the 7-azanorbornane skeleton, followed by methanesulfonate cyclization to form the bicyclic core .
  • Chiral HPLC resolution is employed to separate racemic mixtures into enantiopure forms. A cellulose-based column with hexane/chloroform/2-propanol eluent achieves >99% enantiomeric purity .
  • Multi-gram-scale synthesis (43% overall yield) is feasible via oxazolone intermediates and chromatographic purification .

Q. How is chiral HPLC applied in resolving enantiomers of this compound?

Chiral HPLC protocols use cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. Key parameters include:

  • Eluent composition : 93:2:5 hexane/chloroform/2-propanol at 18 mL/min flow rate .
  • Detection : UV monitoring to collect enantiomers, yielding 460 mg (first eluted) and 375 mg (second eluted) with 99.4% purity .
  • Validation : Optical rotation ([α]D) and NMR spectroscopy confirm stereochemical integrity .

Advanced Research Questions

Q. How can base-induced epimerization address stereochemical challenges in synthesizing β-endo derivatives?

Epimerization at C-2 is critical for accessing thermodynamically disfavored endo-isomers:

  • Reaction conditions : Triethylamine in methanol at room temperature induces epimerization over 4 days, achieving a 70:30 endo/exo ratio .
  • Mechanistic insight : The process involves reversible deprotonation at C-2, enabling equilibration between exo and endo configurations .
  • Applications : This method bypasses problematic Diels-Alder reactions for endo-derivatives, expanding access to constrained peptidomimetics .

Q. What methodologies confirm the compound’s conformational impact in peptide design?

  • X-ray crystallography : Reveals that 7-azanorbornane proline analogues enforce Type I β-turns in dipeptides, unlike natural proline (βII-turns) .
  • NMR spectroscopy : Detects restricted rotation about the N–CO bond in acylated derivatives, with rotational barriers reduced by 1.2 kcal/mol compared to unstrained analogues .
  • Comparative analysis : Substitution with amino acid side chains (e.g., phenylalanine) enhances metabolic stability and bioactivity in enzyme inhibitors .

Q. How does this compound serve in developing enzyme inhibitors?

  • Thrombin inhibitors : The parent 7-azanorbornane proline (R = H) improves binding affinity by restricting conformational flexibility .
  • HIV-1 protease inhibitors : Derivatives like methyl N-benzoyl-2-phenyl-7-azabicycloheptane-1-carboxylate act as non-hydrolyzable transition-state mimics .
  • Design strategy : Incorporation into peptidomimetics leverages the rigid scaffold to block substrate-enzyme interactions .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?

  • Case study : Conflicting exo/endo ratios in formyl derivatives (e.g., 70:30 vs. literature reports) are addressed by:
    • Optimizing reaction time/temperature : Extended stirring (4 days vs. shorter periods) shifts equilibrium toward endo-products .
    • Chromatographic separation : Gradient elution (hexane/ethyl acetate) isolates major stereoisomers with 66% yield .
    • Validation : HRMS and 2D NMR (e.g., NOESY) resolve ambiguities in regiochemistry .

Methodological Recommendations

  • Stereochemical control : Prioritize chiral HPLC over diastereomeric crystallization to minimize synthetic steps .
  • Thermal stability : Monitor decomposition above 60°C, as constrained bicyclic systems may undergo retro-Diels-Alder reactions .
  • Safety protocols : Use respiratory protection (P95 masks) and full-body suits when handling due to acute toxicity (H302, H315) .

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